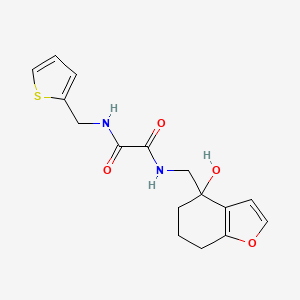
N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C18H17N2O4S
- Molecular Weight : 357.40 g/mol
The compound features a tetrahydrobenzofuran moiety and a thiophenyl group, which contribute to its unique properties and potential interactions within biological systems.
Anticancer Properties
Research indicates that oxalamides, including the target compound, exhibit significant anticancer properties. A study by Zhang et al. (2020) demonstrated that similar oxalamide derivatives inhibited the proliferation of various cancer cell lines by inducing apoptosis through the mitochondrial pathway. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. A study published in the Journal of Medicinal Chemistry reported that compounds with similar structural features exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has indicated that derivatives of tetrahydrobenzofuran can protect neuronal cells from oxidative stress and apoptosis. An in vitro study found that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurodegeneration.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Tetrahydrobenzofuran Derivative : The initial step involves synthesizing the tetrahydrobenzofuran backbone through cyclization reactions.
- Oxalamide Formation : The oxalamide functional group is introduced via acylation reactions involving oxalic acid derivatives.
- Final Coupling : The thiophenyl moiety is attached through nucleophilic substitution or coupling reactions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Zhang et al., 2020 | Anticancer Activity | Induced apoptosis in cancer cell lines; activation of caspases |
| Journal of Medicinal Chemistry | Antimicrobial Activity | Potent inhibition of bacterial growth; disruption of cell wall synthesis |
| Neuroprotection Study | Neuroprotective Effects | Reduced ROS levels; improved neuronal cell viability |
特性
IUPAC Name |
N'-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-14(17-9-11-3-2-8-23-11)15(20)18-10-16(21)6-1-4-13-12(16)5-7-22-13/h2-3,5,7-8,21H,1,4,6,9-10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIJODFFZISCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














